Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside
CAS No.: 849938-20-1
Cat. No.: VC0018894
Molecular Formula: C23H26O6S
Molecular Weight: 430.515
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849938-20-1 |
|---|---|
| Molecular Formula | C23H26O6S |
| Molecular Weight | 430.515 |
| IUPAC Name | [(2S,3S,4R,5R,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate |
| Standard InChI | InChI=1S/C23H26O6S/c1-15-20(28-16(2)24)21(29-17(3)25)22(26-14-18-10-6-4-7-11-18)23(27-15)30-19-12-8-5-9-13-19/h4-13,15,20-23H,14H2,1-3H3/t15-,20-,21+,22+,23-/m0/s1 |
| Standard InChI Key | OESKCJVZEVEFLO-JAGQFSKZSA-N |
| SMILES | CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C |
Introduction
Molecular Structure and Classification
Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside belongs to the class of thioglycosides, specifically thiorhamnosides, which feature a sulfur atom at the anomeric position (C-1) connected to a phenyl group. This compound is characterized by its unique protecting group pattern with acetyl groups at positions C-3 and C-4, and a benzyl group at position C-2 of the L-rhamnopyranose sugar ring. The anomeric configuration is alpha (α), which is critical for its stereochemical behavior in glycosylation reactions.
The compound features a rhamnopyranose scaffold, which is a 6-deoxyhexose sugar commonly found in bacterial cell walls and plant polysaccharides. The L-configuration refers to the absolute stereochemistry of the sugar, which is the naturally occurring enantiomer of rhamnose in most biological systems. The presence of the thiophenyl group at the anomeric position makes this compound a glycosyl donor that can be activated under specific conditions for glycosylation reactions.
The strategic placement of protecting groups is significant for controlling reactivity in complex oligosaccharide synthesis. The acetyl groups at positions 3 and 4 serve as temporary protecting groups that can be selectively removed, while the benzyl group at position 2 provides more permanent protection that typically requires hydrogenolysis for removal.
Physical and Chemical Properties
Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside possesses distinct physical and chemical properties that determine its behavior in chemical reactions and its utility in synthetic applications. The following table summarizes the key properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C23H26O6S |
| Molecular Weight | 430.51 g/mol |
| CAS Number | 849938-20-1 |
| Physical State | Crystalline solid (presumed based on related compounds) |
| Solubility | Soluble in dichloromethane, chloroform, and other organic solvents |
| Melting Point | Not specified in available data |
| Optical Rotation | Expected to have specific rotation due to chiral centers |
| Stability | Stable under normal laboratory conditions; sensitive to strong acids and bases |
The compound contains multiple functional groups including acetate esters, a benzyl ether, and a thiophenyl group, all of which contribute to its chemical reactivity profile. The acetyl groups are susceptible to basic hydrolysis, making them selectively removable under mild conditions. The benzyl group requires stronger conditions (typically hydrogenolysis) for removal, providing orthogonal deprotection options.
The thiophenyl group at the anomeric position serves as a leaving group in glycosylation reactions and can be activated by various promoters such as N-iodosuccinimide/triflic acid (NIS/TfOH) or dimethyl(methylthio)sulfonium triflate (DMTST). This activation allows for controlled glycosylation reactions with high stereoselectivity.
Synthesis and Preparation Methods
The synthesis of Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside involves selective acetylation of a partially protected thiorhamnoside. According to available data, the compound is synthesized from Phenyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside through reaction with acetic anhydride under specific conditions.
Synthetic Route
The synthetic pathway involves the following key steps:
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Starting with Phenyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside as the precursor
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Regioselective acetylation using acetic anhydride as the acetylating agent
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Use of 4-dimethylaminopyridine (DMAP) as a catalyst and triethylamine as a base
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Conducting the reaction in dichloromethane at 20°C
The reaction proceeds with high efficiency, achieving a reported yield of 100% under optimized conditions. The high yield suggests that the regioselective acetylation occurs readily at the 3 and 4 positions of the rhamnose ring.
Reaction Conditions and Mechanism
The acetylation reaction likely proceeds through nucleophilic catalysis by DMAP, which enhances the reactivity of acetic anhydride toward the hydroxyl groups at positions 3 and 4 of the sugar ring. The triethylamine serves as a base to neutralize the acetic acid formed during the reaction and to assist in the deprotonation of the hydroxyl groups.
The mechanism can be outlined as follows:
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DMAP attacks acetic anhydride to form a reactive N-acetylpyridinium intermediate
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The hydroxyl groups at positions 3 and 4 of the sugar sequentially attack this reactive intermediate
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Triethylamine deprotonates the hydroxyl groups, facilitating the nucleophilic attack
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Acetylation occurs selectively at positions 3 and 4, leaving the benzyl-protected position 2 unaffected
This synthetic approach was documented in the literature by Maloney and Hecht in Organic Letters (2005).
Structural Characterization
Detailed structural characterization of Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside is essential for confirming its identity and purity. While the search results provide limited spectroscopic data specifically for this compound, typical characterization would include NMR spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary tool for structural elucidation of carbohydrate derivatives. Based on patterns observed in related compounds, the expected NMR features for Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside would include:
1H NMR Spectroscopy
The 1H NMR spectrum would typically show:
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Signals for the anomeric proton (H-1) at approximately δ 5.5-5.7 ppm with characteristic coupling constant reflecting the α-configuration
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Signals for the ring protons (H-2 through H-5) in the region of δ 3.5-5.5 ppm
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Methyl group signal (H-6) as a doublet at approximately δ 1.2-1.4 ppm
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Benzyl CH2 signals at approximately δ 4.5-4.8 ppm
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Acetyl methyl signals at approximately δ 2.0-2.1 ppm
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Aromatic proton signals from the phenyl and benzyl groups in the region of δ 7.2-7.6 ppm
13C NMR Spectroscopy
The 13C NMR spectrum would typically display:
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Anomeric carbon (C-1) signal at approximately δ 85-90 ppm
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Ring carbon signals (C-2 through C-5) in the region of δ 65-85 ppm
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Methyl carbon (C-6) signal at approximately δ 17-18 ppm
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Carbonyl carbon signals from acetyl groups at approximately δ 170 ppm
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Benzyl CH2 carbon signal at approximately δ 70-75 ppm
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
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Molecular ion peak corresponding to C23H26O6S (m/z 430.51)
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Fragmentation patterns typical of acetylated carbohydrates, including loss of acetyl groups (m/z 43)
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Possible adduct formations with sodium [M+Na]+ or ammonium [M+NH4]+
Applications in Carbohydrate Chemistry
Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside serves as a valuable building block in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates containing rhamnose units.
Glycosylation Reactions
As a thioglycoside donor, this compound can be activated under specific conditions to form glycosidic bonds with various acceptors. The thiophenyl group at the anomeric position serves as an excellent leaving group that can be activated by promoters such as N-iodosuccinimide/triflic acid (NIS/TfOH) or dimethyl(methylthio)sulfonium triflate (DMTST).
The orthogonal protecting group pattern (acetyl at positions 3 and 4, benzyl at position 2) provides strategic advantages in complex oligosaccharide synthesis:
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Selective deprotection of acetyl groups under mild basic conditions allows for subsequent glycosylation at positions 3 or 4
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The benzyl group at position 2 can participate in neighboring group participation, influencing stereoselectivity in glycosylation reactions
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The combination of different protecting groups enables regioselective transformations in multistep synthesis
Synthesis of Rhamnose-Containing Oligosaccharides
L-Rhamnose is a common component of bacterial cell wall polysaccharides, plant glycosides, and various biologically active natural products. Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside serves as a key intermediate in synthesizing these complex structures.
The specific protecting group pattern in this compound is particularly valuable for synthesizing rhamnosides with defined branching patterns, which are often required for the preparation of bacterial O-antigens, plant cell wall components, and immunologically active oligosaccharides.
Comparative Analysis with Related Compounds
Understanding the relationship between Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside and structurally related compounds provides valuable context for its role in synthetic carbohydrate chemistry.
Comparison with Other Protected Thiorhamnosides
The following table compares key features of Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside with related compounds:
| Compound | Molecular Formula | Molecular Weight | Protection Pattern | Key Features |
|---|---|---|---|---|
| Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside | C23H26O6S | 430.51 | Acetyl at C-3, C-4; Benzyl at C-2 | Orthogonal protection pattern; free hydroxyl at C-2 |
| Phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside | C18H22O7S | 382.4 | Acetyl at C-2, C-3, C-4 | Fully acetylated; uniform reactivity pattern |
| Phenyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside | C19H22O4S | 346.44 | Benzyl at C-2; free OH at C-3, C-4 | Precursor to di-acetylated derivative |
The structural differences among these compounds significantly impact their reactivity profiles and applications in oligosaccharide synthesis. For instance, the fully acetylated derivative (Phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside) offers a uniform protection pattern that may be advantageous when complete deprotection is desired in a single step.
In contrast, Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside provides differential reactivity due to its mixed protection pattern, allowing for selective transformations at specific positions of the sugar ring. This characteristic is particularly valuable in the synthesis of complex oligosaccharides requiring precise control over regioselectivity and stereoselectivity.
Role in Protecting Group Strategies
The mixed protection pattern in Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside exemplifies a broader strategy in carbohydrate chemistry known as "orthogonal protection." This approach involves using protecting groups that can be removed under different conditions, allowing for selective deprotection and transformation of specific hydroxyl groups.
In novel protecting group strategies for oligosaccharide synthesis, compounds like Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside represent important building blocks that enable precise control over the assembly of complex carbohydrate structures.
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